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4-Thiopseudouridine - 55101-24-1

4-Thiopseudouridine

Catalog Number: EVT-13484881
CAS Number: 55101-24-1
Molecular Formula: C9H12N2O5S
Molecular Weight: 260.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Thiopseudouridine is a modified nucleoside derived from pseudouridine, where a sulfur atom replaces the carbon atom at the 4-position of the ribose sugar. This compound is significant in the field of molecular biology and biochemistry, particularly due to its role in RNA stability and function. It has been studied for its potential therapeutic applications, especially in RNA-based therapies and as a tool for analyzing RNA molecules.

Source

4-Thiopseudouridine can be synthesized from pseudouridine, which is commonly found in transfer RNA (tRNA) and ribosomal RNA (rRNA). The modification enhances the structural properties of RNA, making it more resistant to enzymatic degradation.

Classification

4-Thiopseudouridine belongs to a class of compounds known as nucleoside analogs. These analogs are often utilized in various biochemical applications and therapeutic strategies due to their ability to mimic natural nucleosides while imparting unique properties.

Synthesis Analysis

Methods

The synthesis of 4-thiopseudouridine can be achieved through several methods, primarily focusing on modifying pseudouridine. Common approaches include:

  • Chemical Synthesis: Utilizing sulfur-containing reagents to replace the oxygen atom at the 4-position of pseudouridine.
  • Biological Synthesis: Employing enzymatic pathways that incorporate sulfur into the nucleoside structure during RNA synthesis.

Technical Details

In chemical synthesis, a typical reaction involves treating pseudouridine with hydrogen sulfide or other thiolating agents under controlled conditions to facilitate the substitution reaction. The process requires careful optimization of temperature, pH, and reaction time to achieve high yields and purity.

Molecular Structure Analysis

Structure

The molecular formula of 4-thiopseudouridine is C10H13N2O6S. Its structure features:

  • A ribose sugar backbone.
  • A uracil base attached to the 1-position of the sugar.
  • A thiol group at the 4-position instead of an oxygen atom.

Data

Chemical Reactions Analysis

Reactions

4-Thiopseudouridine participates in various chemical reactions typical of nucleosides, including:

  • Hydrolysis: The compound can undergo hydrolysis in aqueous environments, leading to the release of its base and sugar components.
  • Methylation: It can also be methylated at various positions, which alters its biological activity and interaction with RNA polymerases.

Technical Details

Reactions involving 4-thiopseudouridine are often studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to track changes in molecular structure during chemical transformations.

Mechanism of Action

Process

The mechanism by which 4-thiopseudouridine exerts its effects primarily revolves around enhancing RNA stability and functionality. The presence of sulfur in the structure provides additional hydrogen bonding capabilities, which can improve base pairing fidelity during translation processes.

Data

Studies have shown that incorporation of 4-thiopseudouridine into RNA molecules can lead to increased resistance against exonucleases, thereby prolonging the half-life of RNA in cellular environments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents, making it suitable for biological applications.

Chemical Properties

  • Stability: More stable than pseudouridine under certain conditions due to reduced susceptibility to hydrolysis.
  • Melting Point: The melting point is generally around 180–185 °C, indicating thermal stability.

Relevant Data or Analyses

Spectroscopic analyses reveal characteristic peaks corresponding to sulfur functionalities, aiding in the identification and purity assessment of synthesized compounds.

Applications

Scientific Uses

4-Thiopseudouridine has several notable applications in scientific research:

  • RNA Therapeutics: Used as a building block in the design of modified mRNA for vaccines and gene therapy.
  • Biochemical Research: Serves as a tool for studying RNA-protein interactions and enhancing the understanding of tRNA function.
  • Analytical Chemistry: Employed in methods for analyzing RNA integrity and stability during experimental procedures.
Biosynthetic Pathways and Enzymatic Mechanisms

Comparative Analysis of Biosynthesis in Prokaryotic vs. Archaeal Systems

The biosynthesis of 4-thiouridine (s⁴U), a conserved modified nucleotide at position 8 in tRNA, exhibits fundamental differences between prokaryotes and archaea. In bacteria like Escherichia coli, s⁴U synthesis is a two-step sulfur relay requiring cysteine desulfurase IscS and tRNA thiouridylase ThiI [1]. IscS activates sulfur from free cysteine to form a persulfide intermediate, which is transferred to the C-terminal rhodanese-like domain (RLD) of ThiI. ThiI then adenylates U8 in tRNA and incorporates sulfur to form s⁴U [1] [3].

In contrast, archaea such as Methanococcus maripaludis lack IscS homologs and instead utilize direct sulfide (S²⁻) incorporation. The archaeal ThiI (MMP1354) operates independently of cysteine desulfurase, using sulfide as the physiological sulfur donor with a Kₘ of ~1 mM for Na₂S [1]. This adaptation aligns with the metabolic constraints of methanogenic archaea, which thrive in anaerobic, sulfide-rich environments and possess minimal free cysteine pools [1] [6].

Table 1: Comparative s⁴U Biosynthesis Pathways

FeatureProkaryotes (e.g., E. coli)Archaea (e.g., M. maripaludis)
Sulfur DonorL-cysteine (via IscS persulfide)Inorganic sulfide (S²⁻)
Key EnzymesIscS + ThiI (with RLD domain)ThiI (lacks RLD domain)
ATP-Dependent StepAdenylation of U8 by ThiIAdenylation of U8 by ThiI
Environmental AdaptationAerobic or facultative anaerobicAnaerobic, sulfidic environments

Role of ThiI Homologs in Sulfur Transfer Mechanisms

ThiI enzymes are evolutionarily conserved sulfurtransferases responsible for s⁴U formation across domains. Bacterial ThiI contains four domains:

  • N-terminal ferredoxin-like domain
  • THUMP domain (thiouridine synthases, RNA methyltransferase, pseudouridine synthases)
  • PP-loop pyrophosphatase domain
  • C-terminal RLD for sulfur transfer [5] [9].

The RLD harbors a catalytic cysteine (Cys456 in E. coli) that accepts sulfur from IscS to form a persulfide, which is subsequently transferred to tRNA [1]. Archaeal ThiI homologs (e.g., MMP1354) lack the RLD domain entirely. Instead, they rely on cysteine residues in the PP-loop domain (Cys265 and Cys268 in M. maripaludis) for sulfur transfer [1]. Complementation studies confirm functional conservation: expression of archaeal thiI in E. coli ΔthiI mutants restores s⁴U biosynthesis, demonstrating that archaeal ThiI is sufficient for sulfur incorporation despite structural divergence [1].

Evolutionary Divergence in Sulfur Donor Utilization (Cysteine vs. Sulfide)

The choice of sulfur donors reflects evolutionary adaptations to environmental niches. Prokaryotes utilize cysteine desulfurase IscS to liberate sulfur from organic cysteine, linking s⁴U synthesis to cellular cysteine metabolism and Fe-S cluster biogenesis [3]. This pathway dominates in bacteria inhabiting oxygen-rich or variable environments.

Conversely, many archaea inhabit anoxic, sulfidic habitats (e.g., hydrothermal vents, methanogenic sediments), where free sulfide is abundant. M. maripaludis ThiI directly uses S²⁻ as a sulfur donor, bypassing the need for organic sulfur sources [1]. Biochemical assays reveal a Kₘ of 1 mM for Na₂S, consistent with physiological sulfide concentrations in these environments [1] [6]. This divergence extends to hyperthermophilic archaea like Thermus thermophilus, where ThiI cooperates with specialized cysteine desulfurase NifZ instead of IscS [3].

Functional Characterization of CXXC Motifs in ThiI Enzymes

The CXXC motif (Cys-X-X-Cys) in archaeal ThiI’s PP-loop domain is critical for sulfur transfer. Mutagenesis studies in M. maripaludis demonstrate that substitutions at Cys265 or Cys268 (e.g., C265A, C268A) abolish s⁴U formation in vivo and in vitro [1]. Biochemical analyses reveal these cysteines form:

  • Persulfide intermediates (Cys265-SSH) during sulfur transfer from sulfide.
  • Disulfide bonds (Cys265-Cys268) after sulfur donation to tRNA [1].

This redox-active motif replaces the RLD-based sulfur relay of bacteria, illustrating convergent evolution toward distinct mechanistic solutions for sulfur activation. The CXXC motif’s role in sulfur transfer is further supported by Fe-S cluster coordination in some archaeal ThiI enzymes, enhancing sulfur reactivity in anaerobic conditions [1] [8].

Table 2: Functional Impact of CXXC Motif Mutations in Archaeal ThiI

Mutations⁴U FormationPersulfide Intermediate Detected?Viability in M. maripaludis
Wild-Type ThiIYesYesViable
C265ANoNoNon-viable
C268ANoNoNon-viable
C348A (Control)YesYesViable

Properties

CAS Number

55101-24-1

Product Name

4-Thiopseudouridine

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1H-pyrimidin-2-one

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(15)11-8(3)17/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1

InChI Key

BNAWMJKJLNJZFU-GBNDHIKLSA-N

Canonical SMILES

C1=C(C(=S)NC(=O)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=C(C(=S)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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